N-(5-chloro-2,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrazole ring and a chlorinated dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole ring is then coupled with 5-chloro-2,4-dimethoxyphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The resulting intermediate is then reacted with 4-aminobenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and chlorinated phenyl group may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)acetamide
- N-(5-chloro-2,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)propionamide
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its tetrazole ring and chlorinated dimethoxyphenyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14ClN5O3 |
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Molecular Weight |
359.77 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14ClN5O3/c1-24-14-8-15(25-2)13(7-12(14)17)19-16(23)10-3-5-11(6-4-10)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |
InChI Key |
VCNIUXAUQWXABH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3)Cl)OC |
Origin of Product |
United States |
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